tert-Butyl 3-(cyclooctylamino)propanoate
Description
tert-Butyl 3-(cyclooctylamino)propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with a cyclooctylamino group. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals, where the tert-butyl group acts as a protecting group for carboxylic acids, and the amino substituent enables further functionalization .
Properties
IUPAC Name |
tert-butyl 3-(cyclooctylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-15(2,3)18-14(17)11-12-16-13-9-7-5-4-6-8-10-13/h13,16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQKKCVNCOKVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 3-Oxopropanoate
The ketone precursor is synthesized via oxidation of tert-butyl 3-hydroxypropanoate using pyridinium chlorochromate (PCC) in dichloromethane (83% yield). Alternative routes employing Swern oxidation (oxalyl chloride, dimethyl sulfide) yield 78% but require stringent moisture control.
Reductive Amination Conditions
Cyclooctylamine and tert-butyl 3-oxopropanoate react in methanol with sodium cyanoborohydride (NaBH₃CN) at pH 5 (adjusted by acetic acid). The reaction proceeds at room temperature for 24 hours, yielding 65–70% after column chromatography. Steric effects from the cyclooctyl group slow imine formation, necessitating a 2:1 amine-ketone molar ratio.
Nucleophilic Substitution of tert-Butyl 3-Bromopropanoate
This two-step method involves bromination of tert-butyl propanoate followed by amine displacement.
Bromination of tert-Butyl Propanoate
tert-Butyl 3-bromopropanoate is synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (72% yield). Alternatively, HBr addition to tert-butyl acrylate in acetic acid achieves 68% yield but risks ester hydrolysis.
Amine Displacement Reaction
Cyclooctylamine displaces bromide in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. The reaction requires 48 hours for completion, yielding 58% product. Competing elimination forms tert-butyl acrylate (15–20%), necessitating careful temperature control.
Hydrogenation-Alkylation Route via tert-Butyl Cyanoacetate
A three-step process involving nitrile hydrogenation, followed by alkylation with cyclooctyl bromide.
Hydrogenation of tert-Butyl Cyanoacetate
Catalytic hydrogenation (5 MPa H₂, Raney Ni, methanol, 55°C) reduces the nitrile to tert-butyl 3-aminopropanoate (89% yield). Replacing ammonia with cyclooctylamine in this step proved ineffective, necessitating a separate alkylation.
Alkylation with Cyclooctyl Bromide
tert-Butyl 3-aminopropanoate reacts with cyclooctyl bromide in acetonitrile using diisopropylethylamine (DIPEA) as a base. Despite a 2:1 bromide-amine ratio, over-alkylation to the tertiary amine occurs (35–40%), limiting yield to 50%.
Multicomponent Reaction (MCR) Approaches
MCRs, such as the Ugi reaction, were explored but yielded structurally divergent products. Combining cyclooctylamine, tert-butyl isocyanide, and formaldehyde in methanol produced a tetrazole adduct (41% yield) unrelated to the target compound.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Conditions | Scalability | Byproducts |
|---|---|---|---|---|---|
| Michael Addition | 1 | 75–85 | THF, InCl₃, 80°C | High | None |
| Reductive Amination | 2 | 60–70 | MeOH, NaBH₃CN, rt | Moderate | Imine oligomers |
| Nucleophilic Sub. | 2 | 50–65 | DMF, K₂CO₃, 80°C | Moderate | tert-Butyl acrylate |
| Hydrogenation-Alkyl. | 3 | 40–55 | H₂ (5 MPa), Raney Ni, then DIPEA | Low | Tertiary amine |
Chemical Reactions Analysis
tert-Butyl 3-(cyclooctylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(cyclooctylamino)propanoate has garnered interest in various scientific research areas due to its unique properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cyclooctylamino)propanoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
*Estimated based on structural analogs.
Physicochemical Properties
- Physical State: Most tert-butyl propanoate derivatives are reported as colorless oils (e.g., hydroxyethoxy analogs in ) due to their flexible ether/amine chains and low crystallinity . The cyclooctylamino variant may exhibit higher viscosity due to its bulky substituent.
- Solubility: Amino and hydroxyl groups (e.g., in CAS 1221341-66-7 and 671802-00-9) enhance water solubility, whereas bromoethoxy (CAS 55666-43-8) and cyclooctylamino groups increase lipophilicity .
- Stability : Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic media. Bromoethoxy derivatives (CAS 55666-43-8) may undergo nucleophilic substitution reactions due to the labile bromide .
Research Findings and Key Differences
Reactivity Trends
- Amino-substituted derivatives (e.g., CAS 1221341-66-7) exhibit higher nucleophilicity at the nitrogen center, enabling facile formation of amides or ureas .
- Bromoethoxy analogs (CAS 55666-43-8) are prone to substitution reactions, making them useful alkylating agents .
Biological Activity
tert-Butyl 3-(cyclooctylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C_{13}H_{25}N_{1}O_{2}
- Molecular Weight : 227.35 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The incorporation of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Comparative Studies
Recent studies have compared the biological activity of this compound with other derivatives, particularly focusing on the effects of substituents on metabolic stability and efficacy.
| Compound | Lipophilicity (log D) | Metabolic Stability | Biological Activity |
|---|---|---|---|
| This compound | 2.11 | Moderate | Active against specific targets |
| CF3-cyclobutane analogue | 2.51 | Increased stability | Enhanced activity in certain assays |
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated moderate effectiveness, with an IC50 value indicating significant antifungal activity.
- Cancer Research : In cancer models, the compound showed potential as an inhibitor of tumor growth, particularly in prostate cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis.
Research Findings
- Lipophilicity : The presence of the tert-butyl group significantly influences the lipophilicity of the compound, which is crucial for its absorption and distribution in biological systems. Studies indicate that replacing this group with more polar substituents can lead to decreased bioactivity due to reduced membrane permeability.
- Metabolic Stability : The metabolic stability of this compound is influenced by its structural characteristics. Research suggests that while it maintains moderate stability, modifications to the cyclooctyl moiety could enhance its resistance to metabolic degradation.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(cyclooctylamino)propanoate?
A three-step protocol is commonly employed: (1) Alkylation of cyclooctylamine with tert-butyl acrylate derivatives under basic conditions (e.g., NaH/THF), (2) Purification via silica gel chromatography to isolate intermediates, and (3) Final functionalization using reagents like trichloroethyl chloride for protective group installation . For enantiomerically pure forms, chiral starting materials or resolution techniques are critical .
Q. How is the purity and structural integrity of this compound confirmed?
Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) validate structural integrity and enantiomeric purity. Mass spectrometry (MS) confirms molecular weight .
Q. What purification methods are effective for isolating this compound?
Silica gel column chromatography is standard for removing unreacted starting materials and byproducts. For lab-scale synthesis, gradient elution with hexane/ethyl acetate mixtures achieves >95% purity. Distillation or recrystallization may supplement purification .
Q. Which functional groups in this compound are critical for reactivity?
The tert-butyl ester acts as a protective group for carboxylic acids, while the cyclooctylamino moiety enables nucleophilic substitution or hydrogen bonding. IR spectroscopy identifies C=O (1720–1740 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high enantiomeric purity in asymmetric syntheses?
Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Temperature control (<0°C for exothermic steps) and solvent polarity adjustments (e.g., DMF for steric hindrance reduction) minimize racemization . Kinetic studies using chiral HPLC track enantiomeric excess (ee) during optimization .
Q. How do discrepancies between spectroscopic data and expected outcomes arise, and how are they resolved?
Contradictions may stem from rotameric equilibria in NMR or residual solvents. For example, tert-butyl group splitting in ¹H NMR can mimic impurities. Variable-temperature NMR and 2D-COSY experiments clarify dynamic effects . X-ray crystallography provides definitive structural confirmation .
Q. What strategies mitigate competing reaction pathways during functionalization?
Competing alkylation at the cyclooctylamino group is suppressed by using bulky electrophiles (e.g., triflates) or low temperatures. Computational modeling (DFT) predicts reactive sites, while in situ monitoring via FT-IR identifies intermediates .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH) show degradation via ester hydrolysis. Long-term storage at -20°C in anhydrous DMSO or argon-filled vials preserves integrity. LC-MS tracks degradation products like free carboxylic acids .
Q. What are the applications of this compound in drug delivery systems?
Its PEG-like ether linkages enhance solubility for conjugate therapeutics. The tert-butyl ester enables pH-sensitive release in acidic environments (e.g., tumor microenvironments). In vitro assays using fluorescent probes validate cellular uptake efficiency .
Q. How is reactivity in nucleophilic substitution reactions modulated by substituents?
The cyclooctylamino group’s steric bulk slows SN2 kinetics, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol). Leaving group ability (e.g., iodide vs. bromide) is assessed via Hammett plots, with iodine derivatives showing higher reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
